Metazolamida-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

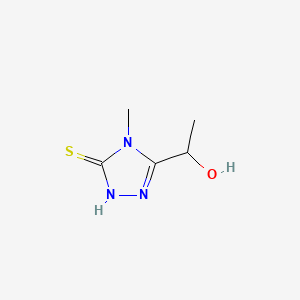

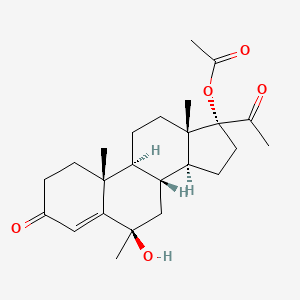

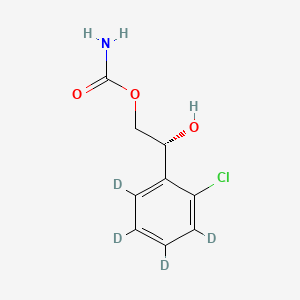

Methazolamide-d6 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. Methazolamide is primarily used to treat elevated intraocular pressure in conditions such as chronic open-angle glaucoma and acute angle-closure glaucoma . The deuterated form, methazolamide-d6, is often used as an internal standard in mass spectrometry for the quantification of methazolamide .

Aplicaciones Científicas De Investigación

Mejora del Comportamiento Neurológico

Se ha demostrado que la metazolamida mejora el comportamiento neurológico al inhibir la apoptosis neuronal en ratones con hemorragia subaracnoidea . El estudio demostró que la metazolamida acelera la recuperación del daño neurológico, alivia eficazmente el edema cerebral y mejora la función cognitiva en ratones con HSA .

Neuroprotección

La metazolamida ofrece neuroprotección en neuronas corticales primarias (PCN) tratadas con sangre o hemoglobina y restaura parcialmente la morfología neuronal normal . Esto sugiere que la metazolamida podría usarse para proteger las neuronas del daño en ciertas condiciones .

Inhibición de la Producción de ROS

La metazolamida inhibe eficazmente la producción de ROS (especies reactivas de oxígeno) en PCN inducidas por exposición a sangre o insulto de hemoglobina . Esto podría ser potencialmente útil en condiciones donde la producción de ROS es dañina .

Reducción de la Expresión de AQP5

Se ha encontrado que la metazolamida reduce la expresión de AQP5 (Aquaporina 5), una proteína de canal de agua, en diferentes condiciones . Esto podría ser potencialmente útil en condiciones donde la expresión de AQP5 es dañina .

Migración de Células Inmunitarias

La metazolamida parece reducir la migración de células inmunitarias . Esto podría ser potencialmente útil en condiciones donde la migración de células inmunitarias es dañina

Análisis Bioquímico

Biochemical Properties

Methazolamide-d6, like Methazolamide, interacts with the enzyme carbonic anhydrase, inhibiting its activity . This interaction reduces the formation of bicarbonate ions, subsequently reducing sodium and fluid transport . This leads to a decrease in the production of aqueous humor, which helps lower intraocular pressure .

Cellular Effects

Methazolamide-d6 impacts various types of cells and cellular processes. It reduces elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . It also has a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .

Molecular Mechanism

The molecular mechanism of Methazolamide-d6 involves its potent inhibition of carbonic anhydrase . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This process decreases the secretion of aqueous humor and reduces intraocular pressure .

Dosage Effects in Animal Models

In animal models, Methazolamide has been used in the acute and long-term management of both primary and secondary glaucoma in dogs . The dosage and frequency of administration are adjusted based on the animal’s response and requirements

Metabolic Pathways

Methazolamide-d6 is involved in the carbonic anhydrase metabolic pathway . It inhibits the enzyme carbonic anhydrase, which is necessary for the production of aqueous humor . This inhibition leads to a decrease in the production of aqueous humor and a reduction in intraocular pressure .

Transport and Distribution

Methazolamide is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid . It is reasonable to assume that Methazolamide-d6 would have a similar distribution profile.

Subcellular Localization

Given its role as a carbonic anhydrase inhibitor, it is likely to be found wherever this enzyme is present, such as in the cytoplasm of cells .

Métodos De Preparación

The preparation of methazolamide involves several steps, starting with 5-amino-2-mercapto-1,3,4-thiadiazole as the raw material. The synthetic route includes condensation, acetylation, methylation, oxidation, and amination reactions . The process can be summarized as follows:

Condensation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation to form an intermediate.

Acetylation: The intermediate is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole.

Methylation: Methylation of the acetylated intermediate produces N-(4-methyl-2-sulfamoyl-1,3,4-thiadiazolin-5-ylidene)acetamide.

Oxidation and Amination: The final steps involve oxidation and amination to yield methazolamide.

Análisis De Reacciones Químicas

Methazolamide-d6, like its non-deuterated counterpart, undergoes various chemical reactions:

Oxidation: Methazolamide can be oxidized under specific conditions to form sulfonamide derivatives. 2

Propiedades

Número CAS |

1795142-30-1 |

|---|---|

Fórmula molecular |

C5H8N4O3S2 |

Peso molecular |

242.301 |

Nombre IUPAC |

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |

Clave InChI |

FLOSMHQXBMRNHR-WFGJKAKNSA-N |

SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |

Sinónimos |

N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6; L 584601-d6; N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6; Methenamide-d6; Neptazane-d6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)